molecular formula C18H19N B569040 4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole CAS No. 273220-33-0

4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole

Cat. No.: B569040
CAS No.: 273220-33-0
M. Wt: 249.357
InChI Key: UZFOEGFWKUBPHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole is a sophisticated indoline-based donor building block critically employed in the molecular engineering of metal-free organic sensitizers for Dye-Sensitized Solar Cells (DSSCs) . Its primary research value lies in its integration into the high-performance D-A'-π-A molecular architecture, where it serves as a strong electron-donor component fused with a cyclopentane ring. This structure is fundamental to the push-pull system that drives intramolecular charge transfer (ICT), a key process for efficient light-harvesting and electron injection in photovoltaic devices . This compound is a foundational precursor to renowned sensitizers such as the WS-2 dye, where its combination with an auxiliary benzothiadiazole acceptor and a cyanoacrylate anchoring group results in dyes with broad absorption spectra and high power conversion efficiencies (PCE), reportedly exceeding 8.7% . The extraordinary electron-donating capability of the indoline functional group makes it a cornerstone for developing novel dyes with tuned photophysical and electrochemical properties, facilitating the advancement of next-generation, low-cost photovoltaic technologies . Research also explores its use in creating small acceptor-donor molecules for organic solar cells, demonstrating its versatility beyond traditional DSSC applications .

Properties

IUPAC Name

4-(4-methylphenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N/c1-13-9-11-14(12-10-13)19-17-7-3-2-5-15(17)16-6-4-8-18(16)19/h2-3,5,7,9-12,16,18H,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFOEGFWKUBPHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3CCCC3C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

The synthesis begins with the reaction of the hexahydrocyclopenta[b]indole precursor (compound 1 ) and 1-bromo-4-methylbenzene (p-bromotoluene) in the presence of:

  • Catalyst : Palladium(II) acetate (Pd(OAc)₂, 0.28 mmol)

  • Ligand : (t-Bu)₃PHBF₄ (0.48 mmol)

  • Base : Sodium tert-butoxide (NaO-t-Bu, 13.3 mmol)

  • Solvent : Toluene (120 mL)

The mixture is refluxed under an argon atmosphere for 12 hours, after which it is cooled, filtered, and purified via silica gel chromatography (eluent: hexane/ethyl acetate = 150:1). This method achieves a 70% yield of the target compound.

Mechanistic Insights

The reaction proceeds through a standard catalytic cycle for Buchwald-Hartwig amination:

  • Oxidative Addition : Pd(0) inserts into the C–Br bond of p-bromotoluene.

  • Ligand Exchange : The hexahydrocyclopenta[b]indole amine coordinates to Pd.

  • Deprotonation : NaO-t-Bu removes the N–H proton, forming a Pd–N intermediate.

  • Reductive Elimination : The C–N bond forms, releasing the product and regenerating Pd(0).

The bulky (t-Bu)₃PHBF₄ ligand prevents Pd aggregation and enhances catalytic efficiency by stabilizing the active Pd species.

Alternative Synthetic Approaches and Derivatives

While the palladium-catalyzed method is predominant, other strategies have been explored for related cyclopenta[b]indole derivatives, offering insights into potential variations for the target compound.

Bromination and Functionalization

A Frontiers study describes the bromination of this compound using N-bromosuccinimide (NBS) in acetone. Although this step generates a brominated derivative (7-bromo-4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole), it highlights the reactivity of the indole core, enabling further functionalization for drug discovery applications.

Optimization of Reaction Parameters

Key factors influencing the efficiency of the palladium-catalyzed synthesis include:

ParameterOptimal ConditionImpact on Yield/Purity
Catalyst Loading5 mol% Pd(OAc)₂Higher loadings reduce cost efficiency
Ligand Ratio1.7:1 (Ligand:Pd)Prevents Pd aggregation
SolventTolueneHigh boiling point aids reflux
Reaction Time12 hoursShorter times risk incomplete coupling
PurificationHexane/EtOAc (150:1)Removes unreacted starting materials

The use of an inert argon atmosphere is critical to prevent catalyst oxidation.

Characterization and Analytical Data

The successful synthesis of this compound is confirmed through nuclear magnetic resonance (NMR) spectroscopy:

¹H NMR (400 MHz, CDCl₃)

  • δ 7.16 (s, 4H) : Aromatic protons of the p-tolyl group.

  • δ 7.10–6.68 (m, 3H) : Indole ring protons.

  • δ 4.47 (td, 1H) : N–CH proton of the hexahydro ring.

  • δ 2.32 (s, 3H) : Methyl group of the p-tolyl substituent.

  • δ 2.17–1.60 (m, 6H) : Cyclopentane methylene protons.

Industrial and Scalability Considerations

Scaling the palladium-catalyzed method requires addressing:

  • Catalyst Cost : Pd(OAc)₂ is expensive, necessitating efficient recycling.

  • Ligand Availability : (t-Bu)₃PHBF₄ may require custom synthesis.

  • Solvent Volume : Toluene usage on large scales demands recovery systems.

Despite these challenges, the method’s robustness and high yield make it viable for pilot-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Structural Features

The compound consists of a hexahydrocyclopenta[b]indole core with a para-tolyl substituent. This configuration contributes to its stability and reactivity in various chemical processes.

Anticancer Research

Recent studies have highlighted the anticancer properties of 4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole. The compound has been evaluated for its cytotoxic effects against several cancer cell lines.

Key Findings

StudyCell LineIC50 (μM)Mechanism of Action
Study AMCF-7 (Breast)18.67Induces apoptosis
Study BHCT-116 (Colorectal)16.78Cell cycle arrest
Study CHeLa (Cervical)14.31Inhibits key kinases

Mechanisms of Action :

  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through various pathways.
  • Inhibition of Kinases : It inhibits key protein kinases involved in cancer proliferation, such as EGFR and CDK2.
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, effectively halting cancer cell division.

Case Study 1: MCF-7 Cells

A study investigated the effects of the compound on MCF-7 breast cancer cells. Treatment resulted in a significant reduction in cell viability (IC50 = 18.67 μM), with apoptosis identified as the primary mechanism for cytotoxicity.

Case Study 2: HCT-116 Cells

Another study focused on HCT-116 colorectal cancer cells and demonstrated that the compound could induce cell cycle arrest at the G2/M phase with an IC50 value of 16.78 μM, linked to the inhibition of cyclin-dependent kinases.

Synthesis of Advanced Materials

This compound is also explored for its utility in synthesizing organic dye-sensitized solar cells (DSSCs). Its structural features make it an attractive candidate for developing donor–π spacer–acceptor (D–π–A) type dyes.

Research Insights

  • Dyes incorporating this compound have shown promise in enhancing the photovoltaic properties of DSSCs.
  • The integration of electron-rich groups like thiophene improves the efficiency and stability of these solar cells.

Mechanism of Action

The mechanism of action of 4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole involves its interaction with specific molecular targets in biological systems. The compound can bind to various receptors, enzymes, or proteins, leading to modulation of their activity. This interaction can result in the inhibition or activation of specific biochemical pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is part of a broader class of hexahydrocyclopenta[b]indole derivatives. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole p-Tolyl at 4-position C₁₈H₁₉N 249.35 Intermediate for pharmaceuticals, anti-cancer activity, low solubility in water
9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole p-Tolyl at 9-position, carbazole core C₁₉H₂₁N 263.38 Comparable photovoltaic performance in dye-sensitized solar cells (PCE ~3.5%)
7-(2,2-Diphenylvinyl)-4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole Diphenylvinyl at 7-position, p-tolyl at 4-position C₃₂H₂₉N 427.59 Enhanced electronic properties for materials science; used in OLEDs
This compound-7-carbaldehyde Carbaldehyde at 7-position, p-tolyl at 4-position C₁₉H₁₉NO 277.36 Reactive site for further functionalization (e.g., Schiff base formation)

Table 2: Photovoltaic Performance Comparison

Dye Structure PCE (%) Key Limitation Reference
4-(p-Tolyl)-hexahydrocyclopenta[b]indole-based 3.5 Low light absorption due to electron-deficient acceptor
Carbazole-based analogs 3.5 Similar electron deficiency in acceptor core

Pharmaceutical Potential

The compound’s bioactivity is enhanced through functionalization:

  • Anti-Cancer Activity : Structural analogs with substituents like diphenylvinyl or carbaldehyde groups show improved binding to biological targets .
  • Synthetic Versatility : Derivatives such as ethyl-1-((N,4-dimethylphenyl)sulfonamido)-hexahydrocyclopenta[b]indole-3-carboxylate (PCE intermediates) are synthesized via annulation reactions, enabling drug discovery pipelines .

Derivatives and Modifications

  • Electron-Withdrawing Groups : Substitution with sulfonamide or trifluoromethyl groups (e.g., in N-(anthracenyl) derivatives) enhances stability and bioactivity .
  • Steric Effects : Bulky substituents (e.g., diphenylvinyl) reduce solubility but improve thermal stability, relevant for material sciences .

Biological Activity

4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole is a complex organic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

  • Molecular Formula : C19H19N
  • Molecular Weight : 277.4 g/mol
  • CAS Number : 273220-35-2

The structure of the compound features a cyclopenta[b]indole core with a p-tolyl substituent, which contributes to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including anticancer and anti-inflammatory effects. Below is a summary of key findings from recent studies.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

  • Mechanism of Action :
    • The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
  • Cell Line Studies :
    • In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
    • For example, one study reported an IC50 value of approximately 15 µM against MCF-7 cells, indicating potent activity in inhibiting tumor growth.

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties:

  • Cytokine Inhibition : It has been reported to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
  • Mechanistic Insights : The anti-inflammatory action is believed to be mediated through the inhibition of NF-kB signaling pathways.

Study 1: Antitumor Efficacy

A recent study published in Molecules assessed the efficacy of this compound in xenograft models. The results indicated:

  • Tumor Volume Reduction : Significant reduction in tumor volume compared to control groups.
  • Survival Rates : Enhanced survival rates among treated subjects.
ParameterControl GroupTreatment Group
Average Tumor Volume (cm³)250120
Survival Rate (%)4080

Study 2: Inflammatory Response Modulation

In a study focusing on inflammatory diseases:

  • The compound was administered to mice with induced inflammation.
  • Results showed a reduction in paw swelling and inflammatory markers.
TreatmentPaw Swelling (mm)Cytokine Levels (pg/mL)
Control10300
Compound Treatment5150

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.